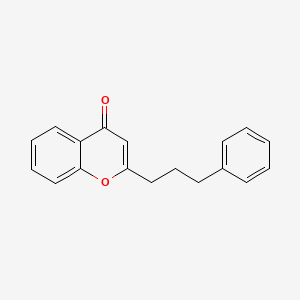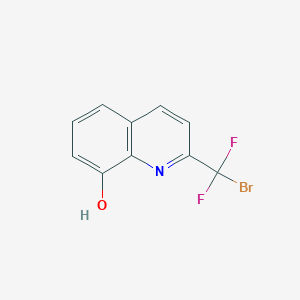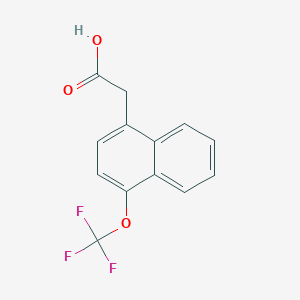
Methyl 2-(3-bromo-5-methoxy-2-methylphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-bromo-5-methoxy-2-methylphenyl)acetate is an organic compound with the molecular formula C11H13BrO3 It is a derivative of phenylacetic acid, characterized by the presence of a bromine atom, a methoxy group, and a methyl group on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-bromo-5-methoxy-2-methylphenyl)acetate typically involves the esterification of 2-(3-bromo-5-methoxy-2-methylphenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3-bromo-5-methoxy-2-methylphenyl)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Products include substituted amines or thiols.
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: Products include the corresponding alcohols.
Applications De Recherche Scientifique
Methyl 2-(3-bromo-5-methoxy-2-methylphenyl)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Biological Studies: Used in studies to understand the interactions of brominated aromatic compounds with biological systems.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(3-bromo-5-methoxy-2-methylphenyl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity for these targets, affecting the overall biological response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-bromo-5-methoxybenzoate: Similar structure but lacks the methyl group on the aromatic ring.
Methyl 2-(3-bromophenyl)acetate: Similar structure but lacks the methoxy group.
Methyl 2-bromo-5-methylbenzoate: Similar structure but lacks the methoxy group and has a different substitution pattern.
Uniqueness
Methyl 2-(3-bromo-5-methoxy-2-methylphenyl)acetate is unique due to the specific combination of substituents on the aromatic ring, which can influence its reactivity and interactions in chemical and biological systems. The presence of both a bromine atom and a methoxy group provides distinct electronic and steric properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H13BrO3 |
|---|---|
Poids moléculaire |
273.12 g/mol |
Nom IUPAC |
methyl 2-(3-bromo-5-methoxy-2-methylphenyl)acetate |
InChI |
InChI=1S/C11H13BrO3/c1-7-8(5-11(13)15-3)4-9(14-2)6-10(7)12/h4,6H,5H2,1-3H3 |
Clé InChI |
HRSMZFFPABWHJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1Br)OC)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-2,6-dimethyl-7-((tetrahydrofuran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11851477.png)

![[1-(N-Acetylglycylglycyl)pyrrolidin-2-yl]boronic acid](/img/structure/B11851494.png)







![3-(4-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11851540.png)
![tert-Butyl 5-methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B11851542.png)
